Desmethyl Fosinopril Sodium Salt
CAS No.:
Cat. No.: VC0206910
Molecular Formula: C₂₉H₄₃NNaO₇P
Molecular Weight: 571.62
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₉H₄₃NNaO₇P |
---|---|
Molecular Weight | 571.62 |
Introduction
Chemical Structure and Functional Groups
Desmethyl Fosinopril Sodium Salt is structurally related to fosinopril sodium (C₃₀H₄₅NNaO₇P), differing by the absence of a methyl group. Its molecular formula reflects this demethylation, with a molecular weight of 571.62 g/mol . The compound retains a phosphinate group, which is central to ACE inhibition, as well as a proline moiety and a cyclohexyl substituent. These features enable specific interactions with ACE’s active site, though the demethylation may alter binding affinity or metabolic stability .
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₉H₄₃NNaO₇P | |
Molecular Weight | 571.62 g/mol | |
Solubility | Water-soluble (>20 mg/mL) | |
Physical State | White to off-white crystalline powder |
Synthesis and Structural Modifications
The synthesis of Desmethyl Fosinopril Sodium Salt involves targeted modifications of fosinopril’s structure. While exact synthetic pathways are proprietary, the process likely includes:
-
Demethylation: Removal of a methyl group from fosinopril’s backbone, possibly via enzymatic or chemical reduction.
-
Phosphinate Group Formation: Introduction of a phosphinate group to maintain ACE-binding capability .
-
Salt Formation: Conversion to the sodium salt to enhance solubility and bioavailability .
These steps ensure the compound retains structural motifs critical for ACE inhibition while introducing modifications for research purposes.
Mechanism of Action and Pharmacological Relevance
-
ACE Inhibition: The phosphinate group facilitates competitive inhibition, similar to fosinoprilat (the active metabolite of fosinopril) .
-
Metabolic Stability: Demethylation could influence hepatic or renal metabolism, potentially affecting half-life or bioavailability .
-
Selectivity: Structural changes may alter interactions with ACE subtypes or off-target enzymes.
Pharmacokinetic and Metabolic Considerations
Fosinopril’s pharmacokinetics are well-documented, but Desmethyl Fosinopril Sodium Salt’s profile remains under investigation. Key insights include:
-
Absorption: Fosinopril is absorbed in the small intestine (~36% bioavailability), but desmethylation may alter absorption kinetics .
-
Metabolism: Fosinopril is hydrolyzed to fosinoprilat, with additional glucuronidation and hydroxylation pathways . Desmethyl Fosinopril Sodium Salt may undergo similar or distinct metabolic transformations.
-
Excretion: Fosinoprilat is primarily excreted renally; desmethylated metabolites may follow similar pathways .
Research Applications and Comparative Analysis
Desmethyl Fosinopril Sodium Salt is employed in studies to:
-
Elucidate ACE Inhibition Mechanisms: By comparing its activity to other ACE inhibitors.
-
Evaluate Metabolite Effects: Assessing whether demethylation impacts therapeutic or adverse outcomes.
-
Develop Structural Analogs: Informing drug design for improved selectivity or potency.
Comparative ACE Inhibitors
Future Research Directions
-
Metabolite Profiling: Investigating its role as a fosinopril metabolite and potential bioactivity.
-
ACE Subtype Selectivity: Assessing interactions with ACE isoforms (e.g., ACE2).
-
Drug-Drug Interactions: Evaluating effects on co-administered therapies (e.g., diuretics, NSAIDs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume